2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol
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Overview
Description
2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol is a chemical compound with the molecular formula C10H14FNO2. This compound is characterized by the presence of a fluorophenyl group attached to an amino propane diol structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3-fluorobenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the amino propane diol structure allows for versatile chemical modifications. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylamino-1,2-propanediol
- 2-Amino-1,3-propane diol
- 2-Methyl-1,3-propanediol
Uniqueness
2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it more versatile in research applications compared to similar compounds that lack this functional group.
Properties
Molecular Formula |
C10H14FNO2 |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H14FNO2/c11-9-3-1-2-8(4-9)5-12-10(6-13)7-14/h1-4,10,12-14H,5-7H2 |
InChI Key |
YVLQPYKUQSZKPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(CO)CO |
Origin of Product |
United States |
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